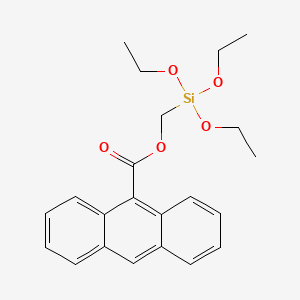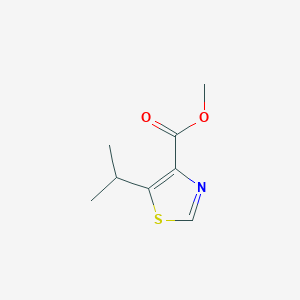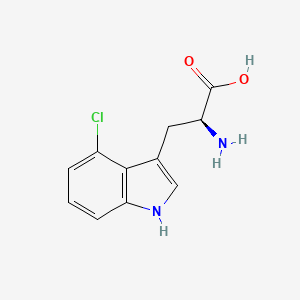
4-Chlor-L-Tryptophan
Übersicht
Beschreibung
4-Chloro-L-tryptophan is a derivative of the essential amino acid tryptophan . It is found in common pea and is isolated from the seed protein of Pisum sativum (pea) . It is also obtained from the seeds of Vicia fab . It is known to inhibit the synthesis of 5-hydroxytryptamine (5-HT) and deplete the serotonin levels in the brain by its inhibitory effect on tryptophan hydroxylase (Tph) .
Synthesis Analysis
The synthesis of L-tryptophan and its derivatives, including 4-Chloro-L-tryptophan, is often achieved through microbial fermentation . The mechanism of L-tryptophan biosynthesis in Escherichia coli, a widely used producer of L-tryptophan, is well understood . Saccharomyces cerevisiae also plays a significant role in the industrial production of biochemicals . The synthetic pathways and engineering strategies of L-tryptophan in E. coli and S. cerevisiae have been reviewed and compared .
Molecular Structure Analysis
The molecular structure of L-tryptophan, the parent compound of 4-Chloro-L-tryptophan, has been analyzed using various spectroscopic techniques such as FTIR, 1H NMR, and ultraviolet-visible spectroscopy . The DFT – B.3.L.Y.P/6-311++G (d,p) methodology was used to enhance an essential amino acid in the electronic ground state .
Chemical Reactions Analysis
Tryptophan undergoes a number of important side reactions during its catabolism on the pathway to acetoacetate . The first enzyme of the catabolic pathway is an iron porphyrin oxygenase that opens the indole ring .
Wissenschaftliche Forschungsanwendungen
Metabolic Engineering zur L-Tryptophan-Produktion
4-Chlor-L-Tryptophan kann im Metabolic Engineering von Escherichia coli zur Produktion von L-Tryptophan verwendet werden . Dies ist ein wichtiger Rohstoff für die pharmazeutische, Lebensmittel- und Futtermittelindustrie, und die hocheffiziente Produktion von L-Tryptophan durch Escherichia coli hat erhebliche Aufmerksamkeit erregt . Der biosynthetische Weg von L-Tryptophan und die wichtigsten Regulationsmechanismen in E. coli wurden zusammengefasst, und die neuesten Strategien des Metabolic Engineering, die in E. coli zur Rekonstruktion des biosynthetischen Wegs von L-Tryptophan erzielt wurden, wurden diskutiert .
Elektrochemilumineszenz (ECL)-Detektion
This compound kann bei der Entwicklung einer neuen Elektrochemilumineszenz (ECL)-Methode zur Detektion von L-Tryptophan verwendet werden . Dies beinhaltet die In-situ-Produktion von Wasserstoffperoxid an der Oberfläche von bor-dotierten Diamant (BDD)-Elektroden . Die ECL-Antwort-Effizienz hängt direkt mit der H2O2-Produktion an der Elektrodenoberfläche zusammen .
Umweltremediation
This compound kann in der Umweltremediation verwendet werden, insbesondere bei der Entfernung von Bleikontamination . Ein partielles kleinste Quadrate-Pfadmodell (PLS-PM) wurde durchgeführt, um die direkten oder indirekten Auswirkungen des Bakterienstamms (BS), von L-Tryptophan (L-TRP) und von Bleikontamination auf die Ausbeute und die Wachstumsparameter zu überprüfen .
Serotoninproduktion
This compound kann bei der Produktion von Serotonin verwendet werden . TDC aus Reis wurde in transgenem Reis, rekombinantem E. coli (pET28b TDC) und rekombinanter Hefe (pYES-TDC) überexprimiert, und die Serotoninakkumulation wurde nachgewiesen .
Wirkmechanismus
Target of Action
4-Chloro-l-tryptophan primarily targets the C-terminal Binding Proteins (CtBP1/2) . These proteins are oncogenic transcriptional coregulators and dehydrogenases often overexpressed in multiple solid tumors, including breast, colon, and ovarian cancer, and associated with poor survival .
Mode of Action
The compound interacts with its targets by binding to a conserved active site tryptophan (W318/324; CtBP1/2) that is unique among eukaryotic D2-dehydrogenases . This interaction disrupts CtBP oligomerization and transcription coregulatory activities .
Biochemical Pathways
4-Chloro-l-tryptophan is a derivative of L-tryptophan, an essential amino acid. L-tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The compound is produced in the tryptophan metabolic pathway , which involves the glycolytic pathway (EMP), pentose phosphate pathway (PPP), and shikimate pathway .
Pharmacokinetics
L-tryptophan, from which it is derived, is known to undergo an extensive and complex metabolism, resulting in many bioactive molecules acting in various organs through different action mechanisms .
Result of Action
The result of 4-Chloro-l-tryptophan’s action is the disruption of CtBP oligomerization and transcription coregulatory activities . This disruption can lead to changes in the expression of genes responsible for apoptosis, metastasis-associated epithelial–mesenchymal transition, and genes that promote migratory and invasive properties of cancer cells .
Action Environment
The action of 4-Chloro-l-tryptophan can be influenced by environmental factors. For instance, the compound’s fluorescence signals can be enhanced directly and in the cellular environment when coordinated with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic reagent . Furthermore, the compound’s action can be influenced by the presence of other microorganisms, as seen in its role in bacterial signaling .
Zukünftige Richtungen
Tryptophan metabolism has been widely investigated because it significantly participates in the malignant traits of multiple cancers . The functions and prognostic values of tryptophan metabolism-related genes (TMR) in ccRCC remain virtually obscure . Therefore, future research could focus on these areas to provide more insights into the role of 4-Chloro-L-tryptophan in various biological processes.
Biochemische Analyse
Biochemical Properties
4-Chloro-l-tryptophan interacts with various enzymes, proteins, and other biomolecules. It has been shown to be a substrate for aromatic l-amino acid decarboxylase (AADC), an enzyme involved in the synthesis of monoamine neurotransmitters . The interaction between 4-Chloro-l-tryptophan and AADC is crucial for the production of various aromatic biogenic amines .
Cellular Effects
The effects of 4-Chloro-l-tryptophan on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, 4-Chloro-l-tryptophan is involved in the kynurenine pathway of tryptophan metabolism, which plays a significant role in various neurological and immunological disorders .
Molecular Mechanism
At the molecular level, 4-Chloro-l-tryptophan exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the kynurenine pathway, where it interacts with enzymes such as indoleamine 2,3 dioxygenase (IDO) and tryptophan 2,3 dioxygenase (TDO) .
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-l-tryptophan can change over time in laboratory settings. Studies have shown that liver cells pre-incubated with a similar compound, DL-6-chlorotryptophan, become less sensitive to tryptophan-mediated inhibition of gluconeogenesis . This suggests that 4-Chloro-l-tryptophan may have similar temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of 4-Chloro-l-tryptophan can vary with different dosages in animal models
Metabolic Pathways
4-Chloro-l-tryptophan is involved in the kynurenine pathway of tryptophan metabolism . This pathway is crucial for the production of several bioactive compounds that play central roles in physiology and pathophysiology .
Transport and Distribution
It is known that tryptophan and its derivatives are transported via specific transporters
Subcellular Localization
It is known that tryptophan decarboxylase, an enzyme that interacts with tryptophan and its derivatives, is a cytosolic enzyme
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTHKYABOMUPSC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555059 | |
| Record name | 4-Chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52448-14-3 | |
| Record name | 4-Chloro-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.4]octan-1-one](/img/structure/B1611217.png)
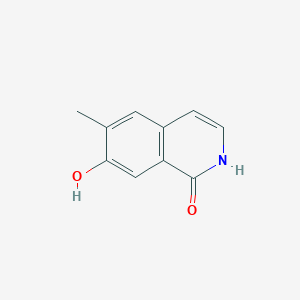
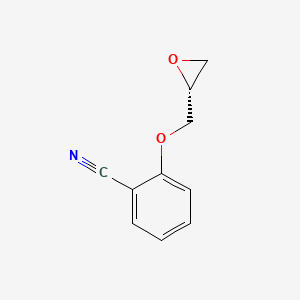

![2-Methylbenzo[B]thiophene-7-carboxylic acid](/img/structure/B1611222.png)
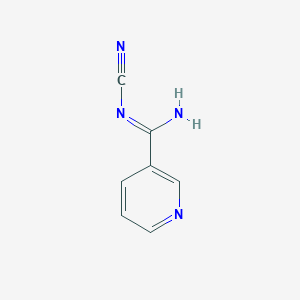

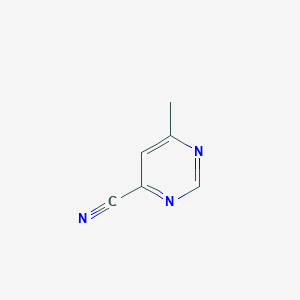
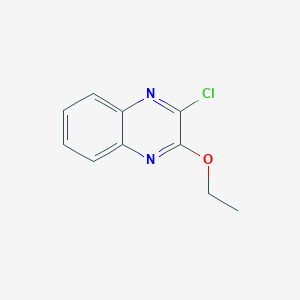
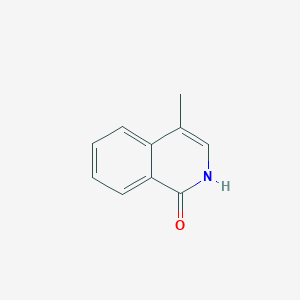

![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B1611234.png)
